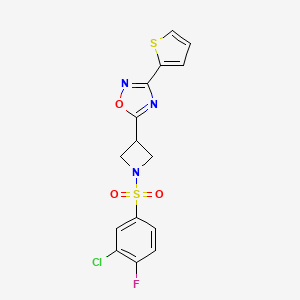

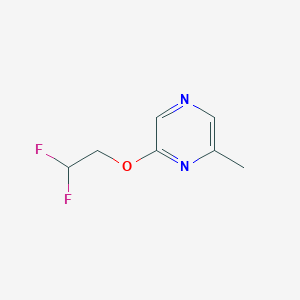

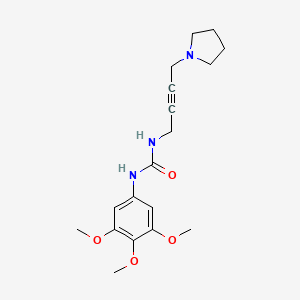

1-Methyl-4-(2-piperidin-4-ylethyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-4-(2-piperidin-4-ylethyl)piperazine is a chemical compound used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method involves the reaction of 1-Methylpiperazine with sodium triacetoxyborohydride and acetic acid .Molecular Structure Analysis

The molecular formula of this compound is C10H21N3 . Its InChI code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

1-Methyl-4-(2-piperidin-4-ylethyl)piperazine has been used extensively in scientific research. It has been used as a ligand in receptor binding assays, as a tool in studying the mechanism of action of drugs, and as a substrate in biochemical and physiological studies. In addition, this compound has been used in laboratory experiments to study the effects of drugs on the central nervous system, as well as to study the effects of various environmental toxins.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-piperidin-4-ylethyl)piperazine is not well understood. However, it is thought that this compound acts as an agonist at a variety of receptors, including serotonin, dopamine, and norepinephrine. Furthermore, this compound has been shown to modulate the activity of certain enzymes, such as monoamine oxidase, which may contribute to its effects on neurotransmitters.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to increase the release of dopamine and norepinephrine in the brain, which may lead to increased alertness and focus. In addition, this compound has been shown to increase the activity of certain enzymes, such as monoamine oxidase, which may contribute to its effects on neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of 1-Methyl-4-(2-piperidin-4-ylethyl)piperazine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize and purify. Furthermore, it is a versatile molecule with a wide range of applications in research. However, there are some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not well understood, and its effects on the central nervous system are not fully understood.

Future Directions

There are a number of potential future directions for research involving 1-Methyl-4-(2-piperidin-4-ylethyl)piperazine. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on the central nervous system. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use as an antidepressant or antianxiety medication. Finally, further research could be conducted to explore the potential toxicological effects of this compound, such as its potential to cause liver or kidney damage.

Synthesis Methods

1-Methyl-4-(2-piperidin-4-ylethyl)piperazine can be synthesized by reacting piperidine and ethyl piperazine with 1-methylpiperazine in an acid-catalyzed reaction. The reaction is typically carried out at room temperature in a solvent such as dichloromethane or dimethylformamide. The reaction can be monitored by thin-layer chromatography, and the product can be purified by recrystallization.

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing and eye protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-methyl-4-(2-piperidin-4-ylethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-8-10-15(11-9-14)7-4-12-2-5-13-6-3-12/h12-13H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREHWAOTQHCZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

775288-46-5 |

Source

|

| Record name | 1-methyl-4-[2-(piperidin-4-yl)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

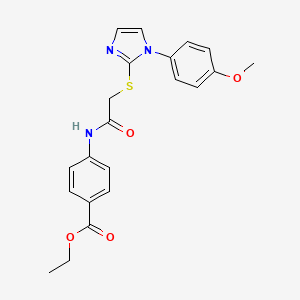

![3-[(3,4-dimethoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2948138.png)

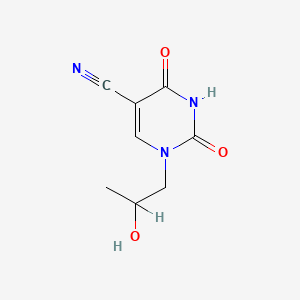

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)

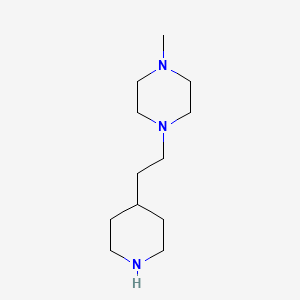

![1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol](/img/structure/B2948143.png)